2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde
Description
2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic aldehyde derivative featuring a norbornane (bicyclo[2.2.1]heptane) core substituted with an isopropyl (propan-2-yl) group and a formyl (carbaldehyde) moiety at the 2-position. For example, the parent compound bicyclo[2.2.1]heptane-2-carbaldehyde has a molecular weight of 124.18 g/mol, a density of 1.11 g/cm³, and a boiling point of 182.5°C .
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-propan-2-ylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-8(2)11(7-12)6-9-3-4-10(11)5-9/h7-10H,3-6H2,1-2H3 |
InChI Key |
PNGTUIOUZVZYJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC2CCC1C2)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Formation
The bicyclo[2.2.1]heptane framework is commonly constructed via Diels-Alder cycloaddition reactions, which are well-established for forming norbornane skeletons. Typical dienes include cyclopentadiene or dicyclopentadiene, while dienophiles are chosen to introduce substituents at the bridgehead carbons.
A representative approach involves:
Diels-Alder Reaction: Reaction of dicyclopentadiene with an appropriate α,β-unsaturated aldehyde or ketone to introduce the aldehyde functionality at the 2-position of the bicyclic system.
Hydrogenation: Subsequent catalytic hydrogenation to saturate double bonds formed during cycloaddition if needed.
Functional Group Manipulation: Introduction or modification of the propan-2-yl substituent at the 2-position via alkylation or cross-coupling strategies.
This sequence is supported by patent literature describing the preparation of bicyclo[2.2.1]heptane derivatives through Diels-Alder reactions followed by hydrogenation and dehydration steps, although crotonaldehyde is often used as the dienophile, which can be costly.
Direct Introduction of the Propan-2-yl Group
The propan-2-yl (isopropyl) substituent at the 2-position can be introduced by:
Alkylation of the bicyclo[2.2.1]heptane-2-carbaldehyde intermediate using isopropyl organometallic reagents (e.g., isopropylmagnesium bromide or lithium reagents).
Cross-Coupling Reactions: Palladium or iron-catalyzed cross-coupling of bicyclo[2.2.1]heptane halides with isopropyl organometallic reagents to install the isopropyl group at the bridgehead carbon.
These methods allow for regioselective and stereoselective installation of the propan-2-yl substituent, preserving the aldehyde functionality.
Detailed Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Dicyclopentadiene + α,β-unsaturated aldehyde (e.g., crotonaldehyde) | Formation of bicyclo[2.2.1]heptane-2-carbaldehyde core with unsaturation |
| 2 | Catalytic Hydrogenation | H2, Pd/C or Pt catalyst, mild pressure and temperature | Saturation of double bonds to stabilize bicyclic core |
| 3 | Alkylation/Cross-Coupling | Isopropyl organometallic reagent (e.g., isopropylmagnesium bromide), Pd or Fe catalyst, inert atmosphere | Introduction of propan-2-yl substituent at 2-position |
| 4 | Purification | Flash chromatography (hexanes/ethyl acetate gradient), recrystallization | Isolation of pure 2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde |
Reaction Conditions and Optimization
Diels-Alder Reaction: Typically performed at elevated temperatures (50–120°C) under inert atmosphere to maximize yield and regioselectivity.
Hydrogenation: Mild conditions (room temperature to 40°C, 1–5 atm H2) prevent over-reduction of the aldehyde group.
Alkylation/Cross-Coupling: Use of dry, aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (argon or nitrogen). Catalysts such as palladium-bisphosphine complexes or iron salts have been reported for efficient coupling.
Purification: High-performance liquid chromatography (HPLC) or flash chromatography with non-polar to moderately polar solvent gradients ensures ≥95% purity.
Mechanistic Insights
The bicyclic norbornane core formation via Diels-Alder is stereospecific, favoring endo products due to secondary orbital interactions.
The aldehyde group at the bridgehead carbon is sterically hindered but reactive, allowing selective transformations such as oxidation or reductive alkylation.
The propan-2-yl substituent increases steric bulk and can influence the reactivity and selectivity of subsequent reactions, including nucleophilic additions to the aldehyde.
Summary Table of Preparation Methods
Research Findings and Applications
The aldehyde functionality allows for further chemical modifications, making this compound a versatile intermediate in organic synthesis.
Biological studies suggest the compound can interact covalently with nucleophilic sites on enzymes, potentially modulating biochemical pathways.
The bicyclic framework imparts rigidity and lipophilicity, useful in drug design and material science.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
Oxidation: 2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The isopropyl group in the target compound increases hydrophobicity compared to the parent aldehyde, which may enhance membrane permeability in biological systems .
- Thermal Stability: Bicyclic compounds like bicyclo[2.2.2]octane derivatives exhibit superior thermal stability in polymer applications; the rigid norbornane core combined with an isopropyl group may similarly resist degradation at elevated temperatures .
Biological Activity
2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde, also known as bicyclo[2.2.1]heptane-2-carbaldehyde, is a bicyclic compound with potential biological activities that have been explored in various studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₈H₁₂O
- Molar Mass : 124.18 g/mol
- Density : 1.0227 g/cm³
- Boiling Point : 75-76 °C (25 Torr)
- CAS Number : 19396-83-9
The biological activity of this compound is primarily mediated through its interaction with cellular structures and pathways:
- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.
- Oxidative Stress Response : It has been shown to induce oxidative stress in bacterial cells, leading to activation of stress response genes such as oxyR and colD in E. coli .
Genotoxic Effects
A study investigated the genotoxic effects of related bicyclo[2.2.1]heptane compounds on bacterial cells, revealing that while some derivatives caused an SOS response, they did not exhibit alkylating effects on DNA . The study utilized biosensors to measure luminescence changes in response to different concentrations of the compound.
| Concentration (g/l) | SOS Response (p-value) | Cytotoxic Effect |
|---|---|---|
| 1 | Not significant | No |
| 10 | <0.001 | Slight decrease |
| 100 | <0.001 | Significant decrease |
Induction of Stress Response Genes
The compound was found to induce the oxyR gene promoter in response to oxidative stress, with maximum effects observed at lower concentrations before cytotoxicity set in at higher levels .
Study on Bacterial Cells
In a controlled experiment using E. coli MG1655 with pOxyR-lux and pColD-lux biosensors:
- Hydrogen Peroxide Control : A positive control with hydrogen peroxide showed expected activation.
- BBH Treatment : The addition of 1% BBH resulted in significant induction of luminescence, indicating a robust oxidative stress response.
Comparative Analysis
Comparative studies have shown that while structurally similar compounds exhibit varied biological activities, the unique bicyclic structure of this compound contributes to its distinct biological profile.
| Compound | Biological Activity |
|---|---|
| Bicyclo[2.2.1]heptane-1-carboxylate | Moderate anti-cancer properties |
| 1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one | Potential enzyme inhibitor |
| 7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one | Antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
